(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide
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Overview
Description
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure, including an amino group, a dichloro-benzyl group, and a methylated propionamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide typically involves multiple steps, starting with the preparation of the dichloro-benzyl intermediate. This intermediate is then reacted with an appropriate amine under controlled conditions to introduce the amino group. The final step involves the methylation of the propionamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Introduction of different substituents on the benzyl ring.
Scientific Research Applications
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for potential therapeutic uses.
Medicine: Research is ongoing to determine its efficacy in treating various medical conditions.
Industry: The compound's unique properties may be harnessed for industrial applications, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-propionamide: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(3,4-dichloro-benzyl)-N-methyl-propionamide: Lacks the amino group.
2-Amino-N-(3,4-dichloro-benzyl)-propionamide: Lacks the methyl group.
N-(3,4-dichloro-benzyl)-propionamide: Lacks both the amino and methyl groups.
These comparisons help to understand the structural and functional differences that contribute to the unique properties of this compound.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3,4-dichlorophenyl)methyl]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-7(14)11(16)15(2)6-8-3-4-9(12)10(13)5-8/h3-5,7H,6,14H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXLBNYXAZAXCG-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=C(C=C1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CC(=C(C=C1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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